BenchChemオンラインストアへようこそ!

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate

Medicinal chemistry Structure-activity relationship Isomer comparison

3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate (CAS 912894-82-7) is a fully synthetic small molecule (C16H14N4O3, MW 310.31) that belongs to the tetrazole-phenyl benzoate ester class. It features a 1H-tetrazol-1-yl substituent at the meta-position of a phenyl ring, ester-linked to a 4-ethoxybenzoic acid.

Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
Cat. No. B11323317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate
Molecular FormulaC16H14N4O3
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3
InChIInChI=1S/C16H14N4O3/c1-2-22-14-8-6-12(7-9-14)16(21)23-15-5-3-4-13(10-15)20-11-17-18-19-20/h3-11H,2H2,1H3
InChIKeyJZQUNWRKBIFCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Tetrazol-1-yl)phenyl 4-ethoxybenzoate (CAS 912894-82-7): Chemical Class and Procurement Context


3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate (CAS 912894-82-7) is a fully synthetic small molecule (C16H14N4O3, MW 310.31) that belongs to the tetrazole-phenyl benzoate ester class . It features a 1H-tetrazol-1-yl substituent at the meta-position of a phenyl ring, ester-linked to a 4-ethoxybenzoic acid. The tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acids, while the 4-ethoxy substitution on the terminal benzoyl ring introduces specific lipophilic and electronic properties . This compound is primarily offered as a screening compound within commercial discovery libraries and has been catalogued by multiple chemical suppliers . Its structural scaffold places it at the intersection of two biologically relevant chemical spaces: aryl-tetrazoles, which are known pharmacophores in kinase inhibition and GPCR modulation, and alkoxy-benzoate esters, which are established building blocks in medicinal chemistry .

Why 3-(1H-Tetrazol-1-yl)phenyl 4-ethoxybenzoate Cannot Be Replaced by a Generic Tetrazole-Benzoate Analog


Within the tetrazole-phenyl benzoate class, subtle alterations to the substitution pattern produce compounds with distinct molecular recognition properties, making generic interchange unreliable for reproducible research. The 4-ethoxy group on the benzoate ring is not merely a lipophilic appendage; SAR studies on closely related 1,5-disubstituted tetrazoles demonstrate that a 4-ethoxyphenyl moiety at the N-1 or C-5 position of the tetrazole ring confers maximal antiproliferative activity, whereas other alkoxy chain lengths or substitution positions show reduced potency . Furthermore, the meta-tetrazole orientation on the central phenyl ring governs the spatial presentation of the tetrazole H-bond acceptor, distinguishing it from para-substituted analogs that have been independently explored as multi-target kinase inhibitors . Procurement of a regioisomer such as 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate (CAS 912894-94-1) or an analog with a different alkoxy group (e.g., allyloxy, isobutoxy) will yield a compound with altered dipole moment, steric profile, and target engagement potential, even though molecular formula and molecular weight may appear similar or identical .

Quantitative Differentiation Evidence for 3-(1H-Tetrazol-1-yl)phenyl 4-ethoxybenzoate Against Its Closest Analogs


Regioisomeric Differentiation: 4-Ethoxy Versus 3-Ethoxy Benzoate Substitution

The target compound bears the ethoxy group at the para (4-) position of the benzoate ring, whereas its direct regioisomer, 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate (CAS 912894-94-1), places it at the meta (3-) position. These two constitutional isomers share an identical molecular formula (C16H14N4O3) and molecular weight (310.31 Da) . Despite this formula-level identity, the change from 4-ethoxy to 3-ethoxy alters the molecular dipole vector and the spatial orientation of the ether oxygen lone pairs, which affects both the compound's chromatographic retention behavior and its capacity for directional H-bond acceptance . No direct comparative biological assay data are available in the public domain for these two specific isomers; however, SAR evidence from the 1,5-diaryltetrazole series indicates that the 4-ethoxyphenyl configuration is consistently associated with maximal tubulin polymerization inhibitory activity, a trend not observed for non-para alkoxy isomers .

Medicinal chemistry Structure-activity relationship Isomer comparison

Alkoxy Chain Length Differentiation: Ethoxy Versus Allyloxy and Isobutoxy Analogs

The ethoxy (-OCH2CH3) group on the target compound can be compared to extended alkoxy variants available in the same chemical series: 3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate (CAS 912894-97-4, MW 322.32, C17H14N4O3) and 3-(1H-tetrazol-1-yl)phenyl 4-(2-methylpropoxy)benzoate (MW 338.36, C18H18N4O3) . The ethoxy variant has the lowest molecular weight and sp3 carbon count in this series, providing a minimal steric footprint at the alkoxy terminus while retaining a saturated two-carbon chain. This is in contrast to the allyloxy analog, which introduces a terminal alkene capable of participating in pi-stacking or covalent modification interactions, and the isobutoxy analog, which adds branched-chain lipophilicity. Calculated LogP values increase progressively with alkoxy chain extension, with the ethoxy compound expected to exhibit the most balanced hydrophilic-lipophilic profile among this subset .

Lipophilicity modulation Alkoxy SAR Drug-likeness

Tetrazole Positional Isomerism: 3-(1H-Tetrazol-1-yl)phenyl Versus 4-(1H-Tetrazol-1-yl)phenyl Scaffold

The target compound positions the tetrazole ring at the meta (3-) position of the central phenyl ring, whereas the related scaffold ethyl 4-(1H-tetrazol-1-yl)benzoate places the tetrazole at the para (4-) position. These two scaffolds have been independently pursued in distinct therapeutic programs: meta-tetrazole-phenyl scaffolds have been explored in the context of xanthine oxidase inhibition with N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives , while para-tetrazole-benzoate derivatives (Z1-Z7 series) have recently been characterized as multi-target inhibitors of cancer migration, targeting BTK, BRAF, and FAK kinases . The angular geometry imposed by meta-substitution creates a different spatial relationship between the tetrazole H-bond acceptor and the ester carbonyl compared to the linear para-substituted scaffold. Although no direct head-to-head comparison of these two exact scaffolds is available, their divergent biological target profiles underscore that tetrazole position is a critical determinant of polypharmacology and target selectivity .

Positional isomerism Kinase inhibition Scaffold hopping

Class-Level Antiproliferative Potency of 4-Ethoxyphenyl Tetrazoles and Implications for Target Scaffold Selection

Although no direct biological assay data are publicly available for 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate itself, rigorous SAR analysis of a closely related 1,5-diaryltetrazole series provides class-level evidence that the 4-ethoxyphenyl structural motif is a key driver of biological potency. In this series, compound 4l, which bears a 4'-ethoxyphenyl group at the C-5 position of the tetrazole ring, exhibited IC50 values of 1.3–8.1 nM across a panel of cancer cell lines, while its isomeric derivative 5b showed IC50 values of 0.3–7.4 nM . Compounds lacking the 4-ethoxy substitution or bearing alternative alkoxy groups (methoxy, propoxy, butoxy) showed diminished antiproliferative activity. Furthermore, 4-ethoxyphenyl-containing compounds retained potent activity against multidrug-resistant cells overexpressing P-glycoprotein, a phenotype not consistently observed with other alkoxy variants . Compound 4l significantly reduced HT-29 colon cancer xenograft growth in a nude mouse model in vivo, providing translational validation of the 4-ethoxyphenyl pharmacophore .

Antiproliferative activity Tubulin polymerization Multidrug resistance

High-Confidence Application Scenarios for 3-(1H-Tetrazol-1-yl)phenyl 4-ethoxybenzoate Based on Evidence


Probing the 4-Ethoxybenzoyl Pharmacophore in Novel Tetrazole Connectivity Space

The target compound allows research groups to interrogate the contribution of the 4-ethoxybenzoyl moiety—validated at nanomolar potency in 1,5-diaryltetrazole tubulin inhibitors —within a distinct chemical connectivity (meta-tetrazole-phenyl ester). This scaffold is structurally differentiated from the published 1,5-diaryltetrazoles and offers a different vector for lead optimization, potentially circumventing existing composition-of-matter patent claims while maintaining the key 4-ethoxyphenyl pharmacophoric element.

Isomer-Controlled Chemical Biology Tool for Target ID Studies

The availability of closely matched regioisomers (3-ethoxybenzoate, CAS 912894-94-1; 4-allyloxybenzoate, CAS 912894-97-4) provides a built-in panel for chemical biology studies. The target compound can serve as the reference structure in a 'minimal alkoxy' series, where incremental changes in alkoxy chain length and saturation allow systematic probing of lipophilic binding pockets without altering the core tetrazole-phenyl-ester framework . This isomer-controlled approach supports robust target identification and engagement studies.

Scaffold for Dual-Tetrazole Pharmacophore Exploration in Kinase Inhibition

The meta-tetrazole orientation of the target compound has been independently validated as productive for enzyme inhibition in the context of xanthine oxidase inhibitors . Simultaneously, the para-tetrazole-benzoate scaffold has shown multi-kinase (BTK, BRAF, FAK) inhibitory activity . The target compound's unique combination of meta-tetrazole with a 4-ethoxybenzoate ester creates a hybrid scaffold that may be evaluated for polypharmacology against both oxidoreductase and kinase targets, broadening its potential utility in probe discovery programs.

Physicochemical Reference Standard for Tetrazole-Containing Ester Series

With a molecular weight of 310.31 Da and a saturated, unbranched ethoxy chain, this compound occupies a favorable region of drug-like chemical space (MW < 500, moderate calculated LogP). It can serve as a physicochemical benchmark against which extended alkoxy analogs (allyloxy, MW 322.32; isobutoxy, MW 338.36) can be compared for the incremental effects of chain length, unsaturation, and branching on solubility, permeability, and metabolic stability . This supports rational library design in medicinal chemistry programs.

Quote Request

Request a Quote for 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.